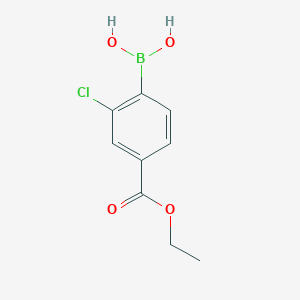

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid

Descripción general

Descripción

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a useful research compound. Its molecular formula is C9H10BClO4 and its molecular weight is 228.44 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Mecanismo De Acción

Target of Action

The primary target of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid, also known as Ethyl 4-borono-3-chlorobenzoate, is the Suzuki-Miyaura cross-coupling reaction . This reaction is a widely-applied transition metal catalyzed carbon-carbon bond-forming reaction .

Mode of Action

The compound interacts with its target through a process called transmetalation . In this process, formally nucleophilic organic groups are transferred from boron to palladium . This is part of the Suzuki-Miyaura coupling reaction, which also involves an oxidative addition step where palladium becomes oxidized through its donation of electrons to form a new Pd-C bond .

Biochemical Pathways

The compound is involved in the Suzuki-Miyaura cross-coupling pathway . This pathway conjoins chemically differentiated fragments that participate in electronically divergent processes with the metal catalyst . The downstream effects of this pathway involve the formation of new carbon-carbon bonds, which is a fundamental process in organic synthesis .

Pharmacokinetics

It’s known that boronic acids and their esters, in general, are only marginally stable in water . The rate of hydrolysis of these compounds is dependent on the substituents in the aromatic ring and is considerably accelerated at physiological pH . Therefore, care must be taken when considering these compounds for pharmacological purposes .

Result of Action

The result of the compound’s action is the formation of new carbon-carbon bonds via the Suzuki-Miyaura cross-coupling reaction . This reaction is widely used in organic synthesis, enabling the creation of complex organic compounds from simpler building blocks .

Action Environment

The action of this compound is influenced by environmental factors such as pH . The rate of hydrolysis of boronic esters is considerably accelerated at physiological pH . Therefore, the compound’s action, efficacy, and stability can be significantly affected by the pH of the environment .

Análisis Bioquímico

Biochemical Properties

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid plays a significant role in biochemical reactions, particularly in the context of enzyme interactions. This compound is known to interact with various enzymes and proteins, facilitating the formation of carbon-carbon bonds through the Suzuki-Miyaura coupling reaction . The nature of these interactions involves the transmetalation process, where the boronic acid group transfers an organic group to a palladium catalyst, enabling the coupling reaction . This interaction is crucial for the synthesis of complex organic molecules, making this compound an essential reagent in biochemical research.

Cellular Effects

The effects of this compound on various types of cells and cellular processes are of great interest. This compound has been shown to influence cell function by modulating cell signaling pathways, gene expression, and cellular metabolism . Specifically, this compound can affect the activity of enzymes involved in metabolic pathways, leading to changes in cellular metabolism. Additionally, its role in facilitating the synthesis of bioactive molecules can impact gene expression and cell signaling pathways, further influencing cellular processes.

Molecular Mechanism

At the molecular level, this compound exerts its effects through binding interactions with biomolecules and enzyme inhibition or activation . The boronic acid group in the compound can form reversible covalent bonds with active site residues of enzymes, leading to inhibition or activation of enzymatic activity. This mechanism is particularly relevant in the context of enzyme-catalyzed reactions, where this compound can modulate the activity of key enzymes involved in metabolic pathways . Additionally, the compound’s ability to participate in Suzuki-Miyaura coupling reactions highlights its role in the synthesis of complex organic molecules, further influencing biochemical processes at the molecular level.

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound can change over time due to factors such as stability and degradation . The compound is generally stable when stored at room temperature, but its stability can be influenced by environmental conditions such as temperature and humidity . Over time, this compound may undergo degradation, leading to changes in its biochemical activity. Long-term studies in in vitro and in vivo settings have shown that the compound can have sustained effects on cellular function, although the extent of these effects may vary depending on the specific experimental conditions .

Dosage Effects in Animal Models

The effects of this compound in animal models vary with different dosages . At lower doses, the compound can facilitate biochemical reactions without causing significant adverse effects. At higher doses, this compound may exhibit toxic or adverse effects, including enzyme inhibition and disruption of metabolic pathways . Threshold effects have been observed, where the compound’s activity increases with dosage up to a certain point, beyond which toxic effects become more pronounced . These findings highlight the importance of careful dosage optimization in experimental studies involving this compound.

Metabolic Pathways

This compound is involved in various metabolic pathways, interacting with enzymes and cofactors that facilitate its biochemical activity . The compound can influence metabolic flux and metabolite levels by modulating the activity of key enzymes involved in metabolic pathways . For example, this compound can participate in oxidative hydroxylation reactions, leading to the formation of phenols and other bioactive molecules

Transport and Distribution

The transport and distribution of this compound within cells and tissues are influenced by various factors, including its interactions with transporters and binding proteins . The compound can be transported across cell membranes through specific transporters, facilitating its distribution within different cellular compartments . Additionally, this compound can bind to proteins that influence its localization and accumulation within cells . These interactions are crucial for understanding the compound’s biochemical activity and its potential therapeutic applications.

Subcellular Localization

The subcellular localization of this compound is an important aspect of its biochemical activity . The compound can be directed to specific cellular compartments or organelles through targeting signals or post-translational modifications . For example, this compound may be localized to the mitochondria, where it can influence metabolic processes and enzyme activity . Understanding the subcellular localization of the compound is essential for elucidating its mechanism of action and potential therapeutic applications.

Actividad Biológica

(2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is a boronic acid derivative that has garnered attention for its potential biological activities, particularly in the fields of medicinal chemistry and cancer therapy. This article reviews the compound's biological activity, synthesizing findings from various studies to provide a comprehensive overview.

Chemical Structure and Properties

The molecular formula of this compound is , with a molecular weight of approximately 202.44 g/mol. The presence of the boronic acid group allows for interactions with biological molecules, making it a candidate for various therapeutic applications.

Anticancer Activity

Research indicates that boronic acids, including this compound, exhibit significant anticancer properties. The compound has been evaluated against several cancer cell lines, showing promising results in inhibiting cell proliferation.

Case Studies and Research Findings

-

Antiproliferative Activity :

- A study assessed the antiproliferative effects of various boronic acid derivatives, including this compound, using the MTT assay on cancer cell lines such as PC-3 (prostate cancer) and A2780 (ovarian cancer). The results indicated that certain derivatives exhibited low micromolar IC50 values, suggesting strong antiproliferative effects .

- Mechanism of Action :

- Structure-Activity Relationship (SAR) :

Antioxidant and Antimicrobial Properties

In addition to anticancer activity, boronic acids have been studied for their antioxidant and antimicrobial properties:

- Antioxidant Activity : Various boronic compounds have demonstrated significant antioxidant capabilities through assays like DPPH and ABTS. This property is attributed to their ability to scavenge free radicals, which may contribute to their therapeutic potential .

- Antimicrobial Activity : Some studies have reported that boronic acids exhibit antimicrobial effects against various pathogens, including Staphylococcus aureus. This positions them as potential candidates for developing new antimicrobial agents .

Summary of Biological Activities

| Activity Type | Findings |

|---|---|

| Anticancer | Significant antiproliferative effects against PC-3 and A2780 cells |

| Mechanism | Induction of apoptosis and cell cycle arrest at G2/M phase |

| Antioxidant | Effective radical scavenging abilities |

| Antimicrobial | Activity against Staphylococcus aureus and other pathogens |

Aplicaciones Científicas De Investigación

Organic Synthesis

Suzuki-Miyaura Coupling Reaction

The primary application of (2-Chloro-4-(ethoxycarbonyl)phenyl)boronic acid is in the Suzuki-Miyaura coupling reaction, which is a pivotal method for forming carbon-carbon bonds. This reaction involves the coupling of aryl halides with aryl or alkenyl boronic acids, leading to the synthesis of biaryl compounds and other complex organic molecules.

- Mechanism : The compound acts as a boron source, undergoing transmetalation with a palladium catalyst. This results in the formation of new carbon-carbon bonds under conditions typically involving bases such as potassium acetate.

- Case Study : A study demonstrated the effectiveness of this compound in synthesizing complex biaryl compounds via Suzuki-Miyaura coupling under optimized reaction conditions. The results indicated high yields and selectivity, showcasing its utility as a versatile building block in organic synthesis .

Medicinal Chemistry

Boronic acids, including this compound, have gained prominence in medicinal chemistry due to their potential as enzyme inhibitors and therapeutic agents.

- Enzyme Inhibition : These compounds can reversibly bind to serine residues in enzymes, making them valuable as inhibitors for proteases involved in cancer progression. For instance, derivatives containing boronic acid moieties have been explored for their ability to inhibit proteasome activity, leading to potential applications in cancer therapy .

- Anticancer Activity : Research indicates that boronic acids exhibit significant anticancer properties by inducing cell cycle arrest and apoptosis in various cancer cell lines. The structure-activity relationship (SAR) of these compounds shows that modifications can enhance their biological activity .

Biochemical Research

In biochemical research, this compound interacts with biological molecules such as carbohydrates and proteins.

- Saccharide Sensors : The ability of boronic acids to form reversible covalent bonds with diols makes them useful for developing sensors for glucose monitoring, which is particularly relevant for diabetes management .

- Targeting Biological Pathways : This compound can influence various biochemical pathways by modulating enzyme activity, contributing to research in metabolic diseases and enzyme regulation.

Material Science

The compound is also utilized in material science for synthesizing advanced materials.

- Polymer Chemistry : It can be employed in the synthesis of functional polymers that exhibit specific properties due to the presence of boron. This application is crucial for developing materials with tailored functionalities for various industrial applications .

Summary Table of Applications

| Application Area | Specific Uses | Key Findings |

|---|---|---|

| Organic Synthesis | Suzuki-Miyaura coupling | High yields and selectivity in biaryl synthesis |

| Medicinal Chemistry | Enzyme inhibitors, anticancer agents | Effective against cancer cell proliferation |

| Biochemical Research | Glucose sensors | Useful for diabetes management |

| Material Science | Functional polymers | Tailored properties for industrial applications |

Propiedades

IUPAC Name |

(2-chloro-4-ethoxycarbonylphenyl)boronic acid | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C9H10BClO4/c1-2-15-9(12)6-3-4-7(10(13)14)8(11)5-6/h3-5,13-14H,2H2,1H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

JVVJLOYYNCABND-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

B(C1=C(C=C(C=C1)C(=O)OCC)Cl)(O)O | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C9H10BClO4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10657165 | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

228.44 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

913835-94-6 | |

| Record name | 1-Ethyl 4-borono-3-chlorobenzoate | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=913835-94-6 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | [2-Chloro-4-(ethoxycarbonyl)phenyl]boronic acid | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10657165 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.